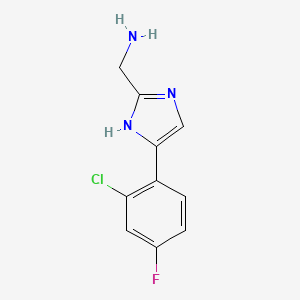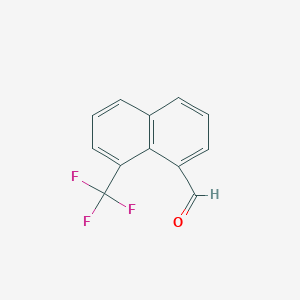
Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-クロロ-1,2,3,4-テトラヒドロキノリン-8-カルボン酸メチルは、テトラヒドロキノリン類に属する有機化合物です。これらの化合物は、多様な生物活性で知られており、多くの医薬品や農薬の合成における中間体として使用されています。その構造中のクロロ置換基とカルボン酸エステル基の存在は、様々な化学反応と用途に適した汎用性の高い化合物となっています。
2. 製法
合成経路と反応条件: 6-クロロ-1,2,3,4-テトラヒドロキノリン-8-カルボン酸メチルの合成には、通常、以下の手順が含まれます。
原料: 合成は、6-クロロ-1,2,3,4-テトラヒドロキノリンの調製から始まります。
エステル化: カルボン酸基は、メタノールと適切な酸触媒を用いたエステル化反応によって導入されます。
反応条件: 反応は通常、原料の目的のエステルへの完全な変換を確保するために、還流条件下で行われます。
工業的製造方法: 工業的な設定において、6-クロロ-1,2,3,4-テトラヒドロキノリン-8-カルボン酸メチルの製造には、以下が含まれる場合があります。
大規模エステル化: 生成物の収率と純度を最適化するために、大型反応器と連続フローシステムを使用します。
精製: 粗生成物は、再結晶またはカラムクロマトグラフィーなどの技術を使用して精製され、さらなる用途に適した高純度の化合物となります。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloro-1,2,3,4-tetrahydroquinoline.
Esterification: The carboxylate group is introduced through an esterification reaction using methanol and a suitable acid catalyst.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Esterification: Using large reactors and continuous flow systems to optimize the yield and purity of the product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for further applications.
化学反応の分析
反応の種類: 6-クロロ-1,2,3,4-テトラヒドロキノリン-8-カルボン酸メチルは、以下のものを含む、様々な化学反応を起こします。
置換反応: クロロ基は、適切な条件下で、アミンやチオールなどの他の求核剤と置換することができます。
還元反応: この化合物は、対応するテトラヒドロキノリン誘導体を形成するために還元することができます。
酸化反応: 酸化は、キノリン誘導体の形成につながる可能性があります。
一般的な試薬と条件:
置換: 塩基の存在下で、アジ化ナトリウムまたはチオシアン酸カリウムなどの試薬。
還元: パラジウム触媒の存在下での水素ガス。
酸化: 酸性媒体中の過マンガン酸カリウムまたは三酸化クロム。
主な生成物:
置換生成物: 使用される求核剤に応じて、様々な置換テトラヒドロキノリン誘導体が得られます。
還元生成物: 対応するテトラヒドロキノリン誘導体。
酸化生成物: 様々な官能基を持つキノリン誘導体。
4. 科学研究における用途
6-クロロ-1,2,3,4-テトラヒドロキノリン-8-カルボン酸メチルは、以下のものを含む、いくつかの科学研究における用途があります。
化学: 複雑な有機分子や医薬品の合成における中間体として使用されます。
生物学: 抗菌作用や抗がん作用など、その潜在的な生物活性について研究されています。
医学: 特に治療特性を持つ化合物の合成において、薬物開発における潜在的な使用について調査されています。
産業: 農薬やその他の工業用化学品の製造に使用されています。
科学的研究の応用
Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用機序
6-クロロ-1,2,3,4-テトラヒドロキノリン-8-カルボン酸メチルの作用機序には、特定の分子標的と経路との相互作用が含まれます。クロロ基とカルボン酸基はその反応性と生物活性において重要な役割を果たします。この化合物は、以下によって作用する可能性があります。
酵素への結合: 生物学的プロセスに関与する特定の酵素の活性を阻害または調節します。
受容体との相互作用: 細胞受容体に結合し、シグナル伝達経路に影響を与えます。
遺伝子発現の調節: 様々な細胞機能に関与する遺伝子の発現に影響を与えます。
6. 類似の化合物との比較
6-クロロ-1,2,3,4-テトラヒドロキノリン-8-カルボン酸メチルは、以下のものなどの類似の化合物と比較することができます。
1,2,3,4-テトラヒドロキノリン-6-カルボン酸メチル: クロロ置換基がなく、反応性と生物活性が異なります。
6-クロロ-1,2,3,4-テトラヒドロキノリン: カルボン酸エステル基がなく、その溶解度と化学的性質に影響を与えます。
8-クロロ-1,2,3,4-テトラヒドロキノリン: 同様の構造ですが、クロロ基が異なる位置にあり、化学的挙動が異なります。
6-クロロ-1,2,3,4-テトラヒドロキノリン-8-カルボン酸メチルの独自性は、その特定の置換パターンにあり、これは異なる化学的および生物学的特性を付与し、様々な用途において価値のある化合物となっています。
類似化合物との比較
Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate can be compared with other similar compounds, such as:
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Lacks the chloro substituent, resulting in different reactivity and biological activity.
6-Chloro-1,2,3,4-tetrahydroquinoline: Lacks the carboxylate ester group, affecting its solubility and chemical properties.
8-Chloro-1,2,3,4-tetrahydroquinoline: Similar structure but with the chloro group at a different position, leading to different chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H12ClNO2 |
|---|---|
分子量 |
225.67 g/mol |
IUPAC名 |
methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate |
InChI |
InChI=1S/C11H12ClNO2/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9/h5-6,13H,2-4H2,1H3 |
InChIキー |
NNZLTSYZMPDDLR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC2=C1NCCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2'-Chloro-4'-methyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]](/img/structure/B11882742.png)
![8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine](/img/structure/B11882746.png)
![6-Ethyl-2-(methoxymethyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B11882747.png)




![tert-Butyl 5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11882780.png)


